molecular formula C9H11NO3 B3358131 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione CAS No. 7741-81-3

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

Cat. No.: B3358131
CAS No.: 7741-81-3
M. Wt: 181.19 g/mol
InChI Key: QSASUQOUORMUIV-UHFFFAOYSA-N
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Description

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is a complex organic compound characterized by its unique structure, which includes an epoxy group and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to bioactivity and specificity.

    Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione involves its interaction with molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hexahydroisoindole core may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroisoindole derivatives: These compounds share the hexahydroisoindole core but may lack the epoxy group.

    Epoxyisoindole derivatives: These compounds contain the epoxy group but may have different substituents on the isoindole ring.

Uniqueness

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is unique due to the combination of its epoxy group and hexahydroisoindole core. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSASUQOUORMUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C3CCC(C2C1=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290956
Record name 2-methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7741-81-3
Record name NSC72069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-EPOXY-2-METHYL-2,3,3A,4,5,6,7,7A-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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